molecular formula C16H16F3N3O4S B2783117 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797862-20-4

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2783117
CAS No.: 1797862-20-4
M. Wt: 403.38
InChI Key: NEIGKYUUNYWKSF-UHFFFAOYSA-N
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Description

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked to a sulfonylated piperidine moiety. The pyridazine ring is substituted at the 3-position with an oxy-piperidinyl group, where the piperidine nitrogen is further modified by a 4-(trifluoromethoxy)phenylsulfonyl group. The trifluoromethoxy substituent enhances lipophilicity and electron-withdrawing properties, which may influence bioavailability and target binding affinity .

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(23,24)22-10-7-12(8-11-22)25-15-2-1-9-20-21-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGKYUUNYWKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a pyridazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridazine ring .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. For instance, studies have shown that trifluoromethyl-containing drugs can significantly impact various pharmacological pathways, including those involved in pain management and inflammation . The specific structure of 3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine suggests it may function as a potent inhibitor or modulator of certain biological targets.

Anticancer Activity

Recent studies have explored the role of sulfonamide derivatives in inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Compounds similar to this compound have shown promise as PARP inhibitors, particularly in the context of cancers associated with BRCA mutations . These compounds can selectively target cancer cells while sparing normal cells, offering a therapeutic advantage.

Neuropharmacology

The piperidine moiety is known for its relevance in neuropharmacology, often serving as a scaffold for developing drugs targeting neurological disorders. Compounds based on this structure have been investigated for their potential to modulate neurotransmitter systems, providing avenues for treating conditions such as depression and anxiety .

Case Studies

StudyFindings
FDA Review on Trifluoromethyl Drugs A comprehensive review highlighted that drugs with trifluoromethyl groups exhibit diverse pharmacological effects, including anti-inflammatory and analgesic properties .
PARP Inhibitors Development Research demonstrated that derivatives similar to the target compound effectively inhibited PARP activity, showing potential for treating BRCA-related cancers .
Neuroactive Compounds Studies indicated that piperidine-based compounds could enhance cognitive function and reduce anxiety-like behaviors in animal models .

Mechanism of Action

The mechanism of action of 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridazine Derivatives

Pyridazine-based compounds are often synthesized via cyclization reactions. For example, pyridazines 6 (Scheme 3 in ) are synthesized from 1,3-dicarbonyl compounds and arylglyoxals under ultrasound irradiation, achieving high yields (85–92%) in 15–30 minutes . The compound in (C₂₅H₂₀ClN₅O, m/z 442) shares a pyridazine ring but incorporates a benzodiazepine scaffold via microwave-assisted synthesis using piperidine in methoxyethanol, yielding 65–70% efficiency . This highlights the versatility of pyridazine in diverse synthetic frameworks.

Sulfonamide-Containing Compounds

Sulfonamide groups, as seen in the target compound’s 4-(trifluoromethoxy)phenylsulfonyl moiety, are prevalent in antimicrobial and antiviral agents. The sulfonylpiperidine structure is analogous to sulfonamide-containing protease inhibitors, where the sulfonyl group stabilizes the tetrahedral intermediate during enzyme inhibition. Comparatively, the trifluoromethoxy group in the target compound may offer enhanced resistance to oxidative metabolism relative to simpler aryl sulfonamides .

Physicochemical and Analytical Data

Property Target Compound C₂₅H₂₀ClN₅O () Pyridazines 6 ()
Molecular Weight Not provided 442 (m/z) ~200–300 (estimated)
Synthetic Method Inferred: Nucleophilic substitution Microwave irradiation Ultrasound irradiation
Reaction Time Not provided Not specified 15–30 minutes
Yield Not provided 65–70% 85–92%

The absence of specific data for the target compound underscores the need for further experimental characterization. However, the high yields and rapid synthesis of analogous pyridazines (e.g., ) suggest that advanced techniques (ultrasound/microwave) could optimize its production .

Pharmacological Implications

The trifluoromethoxy group may further improve blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor in central nervous system-targeted therapies .

Biological Activity

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
  • Introduction of the Trifluoromethoxy Group : This is achieved via electrophilic aromatic substitution reactions.
  • Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides in a basic medium.
  • Pyridazine Formation : The final step involves the coupling of the piperidine derivative with a pyridazine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways:

  • Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : The compound potentially modulates receptor activity, influencing cellular responses associated with neuroprotection and cancer treatment.

Anticancer Properties

Recent studies have shown that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds related to this compound have demonstrated IC50 values ranging from 0.87–12.91 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that similar sulfonamide derivatives exhibit broad-spectrum activity against various pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs can protect dopaminergic neurons from degeneration, which is crucial for neurodegenerative disease therapies . This suggests that this compound may also possess neuroprotective properties.

Case Studies

  • Study on Anticancer Activity : A recent study explored the effects of a related compound on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing enhanced apoptosis and cell cycle arrest at G2/M phase compared to controls .
  • Neuroprotection Research : Another investigation into a similar compound showed significant neuroprotective effects in models of Parkinson's disease, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

CompoundBiological ActivityIC50 (μM)
5-FUAnticancer17.02 (MCF-7)
Compound AAnticancer11.73 (MDA-MB-231)
Compound BNeuroprotectiveN/A

Q & A

What are the key considerations in designing a synthetic route for 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring, introduction of the trifluoromethoxy phenyl group, and coupling with the pyridazine moiety. Key steps include:

  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during intermediate steps (e.g., Boc removal via HCl hydrolysis) .
  • Sulfonylation : Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., CH₂Cl₂ solvent, triethylamine as base) .
  • Coupling : Nucleophilic substitution or Mitsunobu reaction to attach the pyridazine-oxygen-piperidine fragment.
    Optimization parameters include solvent polarity (e.g., dichloromethane for sulfonylation), temperature control (0–25°C), and purification via flash chromatography or crystallization .

How can researchers optimize the yield and purity of the target compound during synthesis?

Level : Basic
Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure completion before proceeding .
  • Purification : Employ flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) for intermediates. For final compounds, recrystallization from methanol/water mixtures improves purity .
  • pH Control : Acidic or basic workup (e.g., HCl for Boc deprotection, NaHCO₃ for neutralization) minimizes side products .
  • Analytical Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR (e.g., verifying sulfonyl group integration at δ 7.5–8.0 ppm) .

What structural characterization techniques are essential for confirming the identity of this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine methylene protons at δ 1.5–3.0 ppm; pyridazine aromatic protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry (e.g., chair conformation of piperidine ring) .

What strategies are employed to analyze the structure-activity relationship (SAR) of sulfonylpiperidine derivatives in enzyme inhibition studies?

Level : Advanced
Methodological Answer :

  • Substituent Variation : Replace the sulfonyl group (e.g., N-acyl vs. N-sulfonyl) to assess potency changes. For example, 4-trifluoromethoxyphenyl sulfonyl groups enhance metabolic stability compared to adamantyl .
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., soluble epoxide hydrolase inhibition assays). Compare inhibition kinetics (kcat/KM) across analogs .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions, guiding rational modifications (e.g., optimizing hydrogen bonds with catalytic residues) .

How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Level : Advanced
Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS quantification of plasma/tissue concentrations. Poor in vivo activity may stem from rapid clearance (e.g., CYP450 metabolism) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites. For example, oxidation of the piperidine ring may reduce efficacy .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots, improving in vivo half-life .

What methodological approaches are used to develop radiolabeled analogs of this compound for imaging studies?

Level : Advanced
Methodological Answer :

  • Isotope Incorporation : Replace the trifluoromethoxy group with ¹⁸F or ¹²⁵I via nucleophilic substitution (e.g., using [¹⁸F]KF in DMSO at 100°C) .
  • Biodistribution Studies : Administer radiolabeled analogs in rodent models and quantify uptake via PET/SPECT imaging. Validate target engagement using blocking studies with unlabeled compound .
  • Stability Testing : Assess radiochemical purity (>98%) via radio-TLC and serum stability assays to ensure the label remains intact in vivo .

What are the common pitfalls in the synthesis of piperidine-sulfonyl derivatives, and how can they be mitigated?

Level : Advanced
Methodological Answer :

  • Side Reactions : Over-sulfonylation at secondary amines can occur. Use bulky bases (e.g., DIPEA) or lower temperatures (0°C) to favor mono-substitution .
  • Purification Challenges : Hydrophobic byproducts may co-elute. Optimize chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Degradation : Sulfonyl groups are sensitive to strong acids. Neutralize reaction mixtures promptly and avoid prolonged exposure to HCl .

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